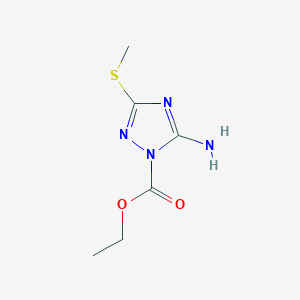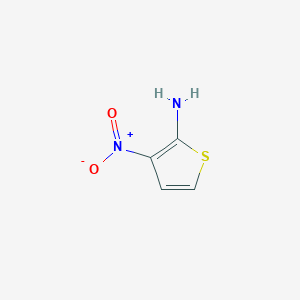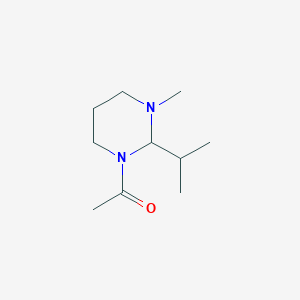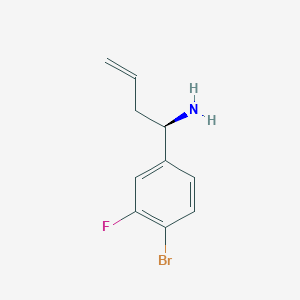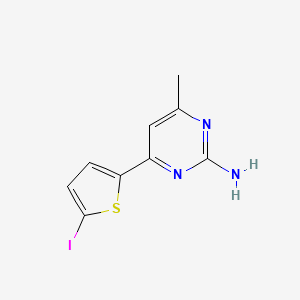
4-(5-Iodothiophen-2-YL)-6-methylpyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Iodothiophen-2-YL)-6-methylpyrimidin-2-amine is a heterocyclic compound that features both a thiophene and a pyrimidine ring. The presence of iodine and methyl groups in its structure makes it a versatile compound in various chemical reactions and applications. This compound is of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Iodothiophen-2-YL)-6-methylpyrimidin-2-amine typically involves the iodination of a thiophene derivative followed by the formation of the pyrimidine ring. One common method includes the use of 5-iodothiophene-2-carbaldehyde as a starting material, which undergoes a series of reactions including condensation with guanidine to form the pyrimidine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using iodine or iodinating agents such as N-iodosuccinimide (NIS) under controlled conditions to ensure high yield and purity. The subsequent steps involve standard organic synthesis techniques including purification by recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: The iodine atom in the thiophene ring can undergo various substitution reactions, such as nucleophilic substitution, to introduce different functional groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4-(5-Iodothiophen-2-YL)-6-methylpyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the development of pharmaceutical agents.
Industry: It is used in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 4-(5-Iodothiophen-2-YL)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially disrupting their normal function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or interference with DNA replication .
類似化合物との比較
- 4-(5-Bromothiophen-2-YL)-6-methylpyrimidin-2-amine
- 4-(5-Chlorothiophen-2-YL)-6-methylpyrimidin-2-amine
- 4-(5-Fluorothiophen-2-YL)-6-methylpyrimidin-2-amine
Comparison: Compared to its bromine, chlorine, and fluorine analogs, 4-(5-Iodothiophen-2-YL)-6-methylpyrimidin-2-amine exhibits unique reactivity due to the larger atomic size and higher polarizability of iodine. This makes it more suitable for certain types of chemical reactions, such as halogen bonding and coupling reactions, providing distinct advantages in synthetic applications .
特性
CAS番号 |
913322-62-0 |
|---|---|
分子式 |
C9H8IN3S |
分子量 |
317.15 g/mol |
IUPAC名 |
4-(5-iodothiophen-2-yl)-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C9H8IN3S/c1-5-4-6(13-9(11)12-5)7-2-3-8(10)14-7/h2-4H,1H3,(H2,11,12,13) |
InChIキー |
HOYXBBCWVHDVLZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)N)C2=CC=C(S2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S)-1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride](/img/structure/B13103542.png)
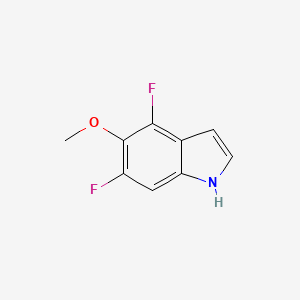

![Imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B13103559.png)
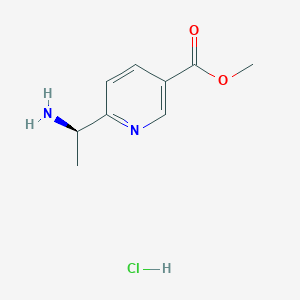
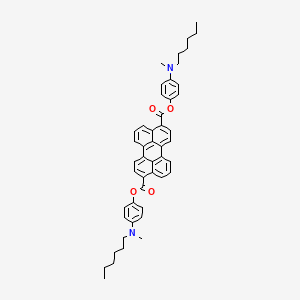

![1'-(Tert-butoxycarbonyl)-8-methoxyspiro[chroman-4,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13103572.png)
![2-[4-(2-Pyrimidinyl)phenyl]ethanethiol](/img/structure/B13103579.png)
![5-Methyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B13103584.png)
